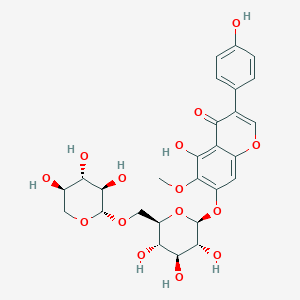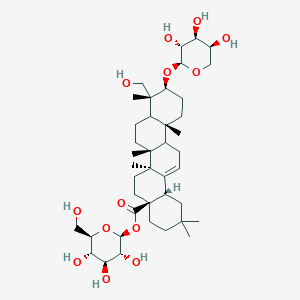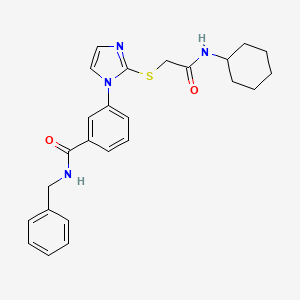
Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of cyclopentane, featuring an amino group and a carboxylate ester group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentane or a suitable cyclopentane derivative.
Functionalization: The cyclopentane ring is functionalized to introduce the amino and carboxylate groups.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity and safety standards are met. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Halogenation reagents like bromine (Br2) or chloroform (CHCl3) in the presence of a Lewis acid.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated cyclopentanes.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules. Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding. Medicine: Investigated for its therapeutic potential in various diseases. Industry: Employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism by which Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
Methyl 1-amino-3-methylcyclopentane-1-carboxylate: Lacks the hydrochloride salt.
1-Amino-3-methylcyclopentane-1-carboxylic acid: Similar structure but without the ester group.
Methyl 1-amino-3-methylcyclohexane-1-carboxylate hydrochloride: Similar but with a cyclohexane ring instead of cyclopentane.
Uniqueness: Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its cyclopentane core, which influences its reactivity and biological activity.
Propriétés
IUPAC Name |
methyl 1-amino-3-methylcyclopentane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-3-4-8(9,5-6)7(10)11-2;/h6H,3-5,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDDHECQPHOYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide](/img/structure/B2986207.png)
![3-(2,5-Dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),8-dien-5-one](/img/structure/B2986208.png)
![3-Chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2986209.png)


![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2986213.png)


![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate](/img/structure/B2986217.png)
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2986218.png)



